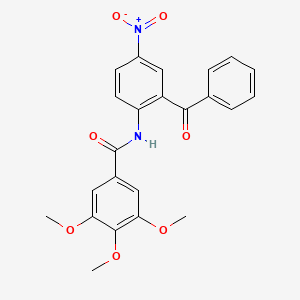

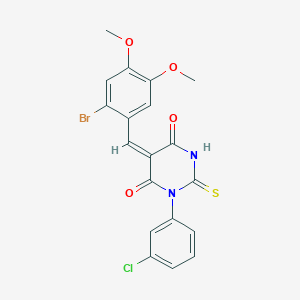

![molecular formula C12H16N2O2 B5209127 N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)

N-[3-(acetylamino)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They play a crucial role in the structure of proteins and are present in many pharmaceuticals .

Synthesis Analysis

Amides can be synthesized in several ways. One common method is the reaction of an acid chloride with an amine or ammonia. Another method is the reaction of a carboxylic acid with an amine in the presence of a dehydrating agent .Molecular Structure Analysis

The molecular structure of an amide consists of a carbonyl group (C=O) and a nitrogen atom (N). The nitrogen can be bonded to hydrogen atoms or to carbon chains .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One of the most common is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water .Physical And Chemical Properties Analysis

Amides have high boiling points due to the presence of polar C=O and N-H bonds which allow for strong hydrogen bonding. They are generally stable compounds .Applications De Recherche Scientifique

Pharmaceutical Applications

“N-[3-(acetylamino)phenyl]butanamide” is related to Acebutolol, a cardioselective beta-blocker . It’s used in the treatment of hypertension and arrhythmia .

Synthesis of Enantiomers

The compound is used in the efficient chiral synthesis of its R-enantiomer . This enantiomer is a β-receptor antagonist and is synthesized from cheap starting materials and enantiopure chiral reagent .

Development of Beta-Receptor Antagonists

The R-enantiomer of “N-[3-(acetylamino)phenyl]butanamide” is a β-receptor antagonist . Beta-receptor antagonists are used in the treatment of conditions like hypertension and angina .

Research in Life Sciences

The compound is used in research, biotechnology development, and pharmaceutical drug therapy development and production .

Analgesic Activity

Related compounds, such as N-phenylacetamide sulphonamides, have shown good analgesic activity, comparable or superior to paracetamol .

Development of New Drugs

The compound’s structure and properties make it a potential candidate for the development of new drugs .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of amides is a crucial part of organic chemistry and biochemistry, and they continue to be a subject of research. Future directions could include the development of new synthetic methods, the study of their role in biological systems, and their use in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

N-(3-acetamidophenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-5-12(16)14-11-7-4-6-10(8-11)13-9(2)15/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAFEIGHVBWCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

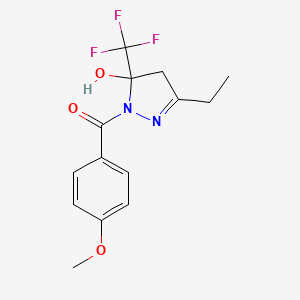

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)

![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)

![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)

![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)

![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)

![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5209140.png)